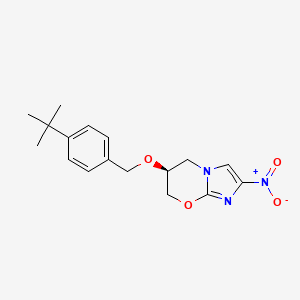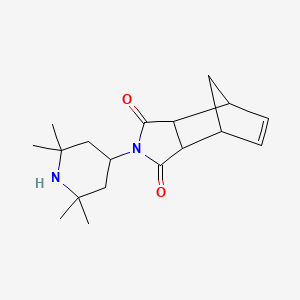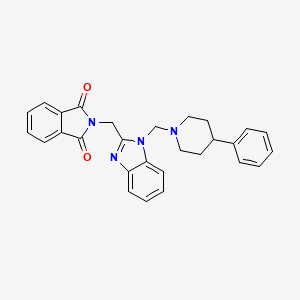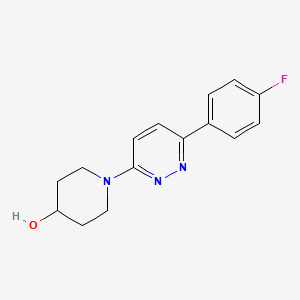![molecular formula C36H54N2O12 B12703729 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone CAS No. 104450-29-5](/img/structure/B12703729.png)
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Vorstufen. Der Prozess umfasst häufig die folgenden Schritte:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von But-2-ensäure mit geeigneten Reagenzien, um die Kernstruktur zu bilden.
Funktionsgruppenmodifikationen:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der in Laboratorien verwendeten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und ökologischer Nachhaltigkeit liegt. Verfahren wie kontinuierliche Flusschemie und Prinzipien der grünen Chemie werden häufig eingesetzt, um die Effizienz zu verbessern und die Umweltbelastung des Produktionsprozesses zu reduzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf sein therapeutisches Potenzial zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Boc-4-AP: Ein Zwischenprodukt bei der Herstellung von Fentanyl und verwandten Derivaten.
(-)-Carvon: Eine natürliche Verbindung, die in grüner Minze vorkommt und bioaktive Eigenschaften besitzt.
Einzigartigkeit
(E)-But-2-ensäure;1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanon ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
104450-29-5 |
|---|---|
Molekularformel |
C36H54N2O12 |
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C16H25NO4.C4H4O4/c2*1-11(2)17-8-15(19)10-21-16-6-5-13(12(3)18)7-14(16)9-20-4;5-3(6)1-2-4(7)8/h2*5-7,11,15,17,19H,8-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
PQKJZXHAHZKJNO-WXXKFALUSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



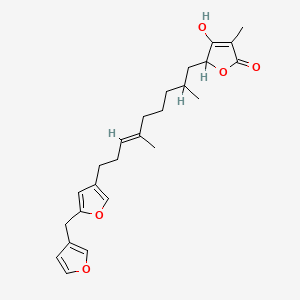
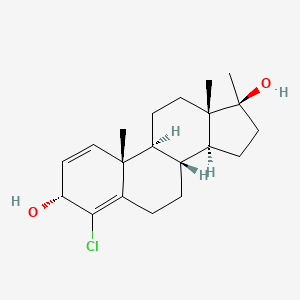
![4,5-Dihydro-4-[(2-methoxy-5-methylphenyl)azo]-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate](/img/structure/B12703674.png)
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
